molecular formula C9H5Br2F2N3 B6361765 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240566-57-7

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361765
CAS No.: 1240566-57-7
M. Wt: 352.96 g/mol
InChI Key: XUTYXXKTINBTGO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole is a chemical compound that has garnered attention in various fields of research and industry. This compound is characterized by its unique structure, which includes bromine and fluorine atoms attached to a triazole ring. The presence of these halogens imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole typically involves multiple steps. One common method includes the bromination of a triazole precursor, followed by the introduction of the difluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole
  • 3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole
  • 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, making it particularly valuable for certain applications in organic synthesis and material science.

Properties

IUPAC Name

3,5-dibromo-1-[(3,4-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYXXKTINBTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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